4-(1H-benzimidazol-2-yl)butanoic acid
Overview
Description
4-(1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is known for its significant role in various chemical reactions and synthesis processes. Benzimidazole derivatives, including this compound, have been extensively studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
4-(1H-benzimidazol-2-yl)butanoic acid has diverse scientific research applications, including:
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Future Directions
Benzimidazole derivatives, including “4-(1H-benzimidazol-2-yl)butanoic acid”, continue to be of interest in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research may focus on the design of new benzimidazole derivatives with enhanced biological activities and improved safety profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid typically involves the condensation of o-phenylenediamine with butanoic acid derivatives under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with butanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Bendamustine: 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid, an alkylating agent used in cancer therapy.
Carbendazim: A benzimidazole fungicide that interferes with fungal hyphae formation.
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Uniqueness
4-(1H-benzimidazol-2-yl)butanoic acid is unique due to its versatile chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its significant role in scientific research make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBKJAJFVSOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353847 | |
Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50365-32-7 | |
Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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